molecular formula C25H19BrN4O3S B2519023 ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate CAS No. 422290-05-9

ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2519023
CAS No.: 422290-05-9
M. Wt: 535.42
InChI Key: SOAPLMKIHGCOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally intricate molecule featuring:

  • A benzoate ester backbone (ethyl 4-substituted benzoate), which is common in pharmaceuticals and agrochemicals due to its bioavailability and metabolic stability.
  • A brominated 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene core, characterized by fused aromatic and non-aromatic rings with three nitrogen atoms and a bromine substituent. The bromine atom enhances molecular weight and may influence halogen bonding or steric effects.

The compound’s polycyclic system suggests aromaticity in specific rings (e.g., conjugated π-electrons in the octaene framework), contributing to stability and electronic delocalization .

Properties

IUPAC Name

ethyl 4-[[2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S/c1-2-33-24(32)15-7-10-17(11-8-15)27-22(31)14-34-25-29-19-12-9-16(26)13-18(19)23-28-20-5-3-4-6-21(20)30(23)25/h3-13H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPLMKIHGCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common approach is to start with the preparation of the triazatetracyclic core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The bromine atom is introduced via a bromination reaction, while the sulfanyl and acetamido groups are added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated product.

    Substitution: Products with substituted nucleophiles.

Scientific Research Applications

Chemical Synthesis and Research

The compound serves as a valuable building block in organic synthesis. It can be utilized in the creation of more complex molecules through various organic reactions. The intricate structure of ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate makes it an interesting subject for studies aimed at understanding reaction mechanisms and developing new synthetic methodologies .

Research indicates that this compound may exhibit notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it could have efficacy against various microbial strains .
  • Anticancer Potential : The compound's unique structure may allow it to interact with biological targets relevant to cancer treatment. Investigations into its mechanism of action are ongoing to elucidate its potential as a therapeutic agent .

Medicinal Applications

In the field of medicine, this compound is being explored for its therapeutic applications:

  • Drug Development : The compound is being investigated as a potential lead compound for the development of new pharmaceuticals targeting specific diseases .
  • Pharmacological Studies : Its interactions with biological systems are being studied to assess its safety and efficacy profiles .

Industrial Applications

Beyond its scientific research applications:

  • Material Science : The compound can be utilized in the development of new materials due to its unique chemical properties .

Table 1: Summary of Research Findings on Ethyl 4-[2-(...)]

Study ReferenceFocus AreaKey Findings
AntimicrobialPotential activity against E. coli and P. aeruginosa.
AnticancerMechanistic studies underway; possible interaction with cancer pathways.
Material ScienceApplications in developing novel materials reported.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The bromine atom and sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The triazatetracyclic core can also interact with nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Key Properties
Ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[...]sulfanyl)acetamido]benzoate (Target) 8,10,17-Triazatetracyclo-octaene Bromine, sulfanyl acetamido High molecular weight (Br), potential halogen bonding, aromatic stability
Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate Benzo[de]isoquinoline-dione Diketone, ester Rigid planar structure, strong π-π stacking, used in fluorescence probes
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro-oxazepine Dimethylamino, spiro junction Enhanced solubility (polar groups), stereochemical complexity
Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate Thieno-naphthyridine Amino, thioether Bioactivity in kinase inhibition, moderate solubility

Key Comparisons

Aromaticity and Stability: The target compound’s fused tetracyclic core likely exhibits localized aromaticity in select rings, similar to benzo[de]isoquinoline derivatives . However, its bromine substituent introduces steric bulk and electronic effects absent in non-halogenated analogues. Spiro-oxazepines (e.g., ) lack extended conjugation, resulting in lower thermal stability but greater synthetic versatility.

Reactivity: The sulfanyl (–S–) linker in the target compound may undergo oxidation to sulfoxide/sulfone derivatives, unlike ether or amine linkers in analogues. This reactivity is exploitable in prodrug design . Bromine’s electronegativity could facilitate nucleophilic substitution reactions, contrasting with inert methyl or amino groups in other compounds .

Thieno-naphthyridine analogues demonstrate kinase inhibition , whereas the target’s brominated core may favor halogen bonding in enzyme-targeted therapies.

Physicochemical Properties

Property Target Compound Ethyl 4-(1,3-dioxobenzo[...]butanoate Spiro-oxazepine
Molecular Weight (g/mol) ~600 (estimated) ~350 ~300
LogP (Predicted) ~3.5 ~2.0 ~1.8
Aromatic Rings 4 3 2
Halogen Content 1 Br None None

Research Implications

The target compound’s unique architecture positions it as a candidate for:

  • Drug Discovery : Bromine’s role in enhancing binding affinity (via halogen bonds) could optimize interactions with hydrophobic enzyme pockets .
  • Materials Science : Conjugated systems may enable applications in organic electronics, though solubility challenges (high LogP) require formulation adjustments.

Further studies should prioritize crystallographic analysis (using SHELX ) to resolve its 3D structure and validate aromaticity predictions.

Biological Activity

Ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential biological activity. This article aims to explore its biological effects based on available research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that may influence its biological activity. The presence of the bromine atom and the sulfanyl group are particularly noteworthy as they could enhance reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃O₂S
Molecular Weight417.33 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related tricyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Ethyl 4-[2-({4-bromo...]} has yet to be extensively tested in this regard; however, its structural similarities suggest a potential for similar activity.

Anticancer Potential

Preliminary studies suggest that compounds containing tetracyclic structures can inhibit cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects against breast cancer cell lines . The specific mechanisms may involve apoptosis induction or cell cycle arrest. Further investigations are warranted to determine if ethyl 4-[2-({4-bromo...]} can trigger similar pathways.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Ethyl 4-[2-({4-bromo...]} may interact with key enzymes involved in metabolic pathways or disease processes. For instance, research on related compounds indicates possible inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds against fungal strains and found that certain modifications enhanced activity significantly . This suggests that ethyl 4-[2-({4-bromo...]} could be explored for similar applications.
  • Cytotoxicity Assessment : In vitro tests on analogs of the compound revealed cytotoxic effects on various cancer cell lines . The results indicated a dose-dependent response, which is critical for evaluating therapeutic windows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.